

A Researcher's Guide to AF3485: A Comparative Analysis of ANGPTL4 Antibody Specificity

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Compound of Interest

Compound Name: AF3485

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For researchers in cellular metabolism, angiogenesis, and cancer, the precise detection of Angiopoietin-like protein 4 (ANGPTL4) is critical. This guide provides a comprehensive comparison of the widely-used polyclonal goat anti-human/primate ANGPTL4 antibody, **AF3485**, with other commercially available alternatives. We present a detailed analysis of its specificity, supported by experimental data and protocols, to aid in the selection of the most suitable antibody for your research needs.

AF3485: An Overview

AF3485, produced by R&D Systems, is a polyclonal antibody raised in goats against a recombinant human ANGPTL4 immunogen (Leu165-Ser406). It is validated for use in Western Blot (WB), ELISA, and Simple Western applications and has been cited in numerous publications for immunohistochemistry (IHC) as well.^[1]

Specificity Profile of AF3485

According to the manufacturer, **AF3485** exhibits high specificity for human ANGPTL4. In sandwich immunoassays, cross-reactivity with other angiopoietin-like proteins (ANGPTL3, Angiopoietin-1, -2, -3, and -4) is reported to be less than 0.2%.^{[2][3][4][5][6]} In Western blot analysis, a minor cross-reactivity of approximately 1% is observed with the N-terminal fragment of recombinant human ANGPTL4.^{[2][3][4][5][6]}

Independent studies further support the specificity of **AF3485**. For instance, a study on the role of ANGPTL4 in psoriasis utilized **AF3485** for the detection of ANGPTL4 in human skin samples,

demonstrating its utility in complex tissue analysis.[1] Another publication investigating the differential regulation of ANGPTL3 and ANGPTL4 in fatty acid partitioning also successfully employed this antibody.[1]

Comparison with Alternative ANGPTL4 Antibodies

To provide a comprehensive overview, we have compared **AF3485** with a selection of alternative polyclonal and monoclonal antibodies targeting ANGPTL4 from other suppliers. The following table summarizes their key characteristics and validated applications.

Antibody	Host	Clonality	Validated Applications	Supplier
AF3485	Goat	Polyclonal	WB, ELISA, Simple Western, IHC (cited)	R&D Systems
ab196746	Rabbit	Polyclonal	WB, IHC-P, ICC/IF	Abcam
18374-1-AP	Rabbit	Polyclonal	WB, IHC, IF/ICC, IP, ELISA	Proteintech
51109-1-AP	Rabbit	Polyclonal	WB, IHC	Proteintech
A01147-1	Rabbit	Polyclonal	IHC-P, WB, Flow Cytometry	Boster Bio
67577-1-Ig	Mouse	Monoclonal	WB, IF/ICC, ELISA	Proteintech

Experimental Data and Protocols

To ensure reproducibility and aid in experimental design, detailed protocols for key specificity testing applications are provided below.

Western Blot Protocol

This protocol is a standard guideline for detecting ANGPTL4 in cell lysates or tissue homogenates.

- **Sample Preparation:** Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
- **Electrophoresis:** Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel. Run the gel at 100V for 90 minutes or until the dye front reaches the bottom.
- **Transfer:** Transfer proteins to a PVDF membrane at 100V for 60-90 minutes.
- **Blocking:** Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody (e.g., **AF3485** at a recommended starting dilution of 0.1 µg/mL) overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-goat IgG) at a 1:5000 to 1:10000 dilution in blocking buffer for 1 hour at room temperature.
- **Washing:** Repeat the washing step as described above.
- **Detection:** Add ECL substrate and visualize the bands using a chemiluminescence imaging system. ANGPTL4 is expected to migrate at approximately 50-59 kDa.

ELISA Protocol (Sandwich ELISA)

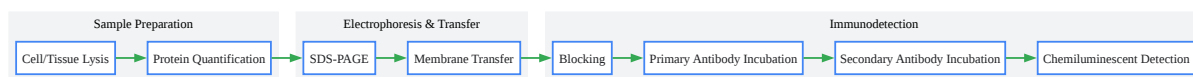
This protocol outlines a typical sandwich ELISA for the quantification of human ANGPTL4.

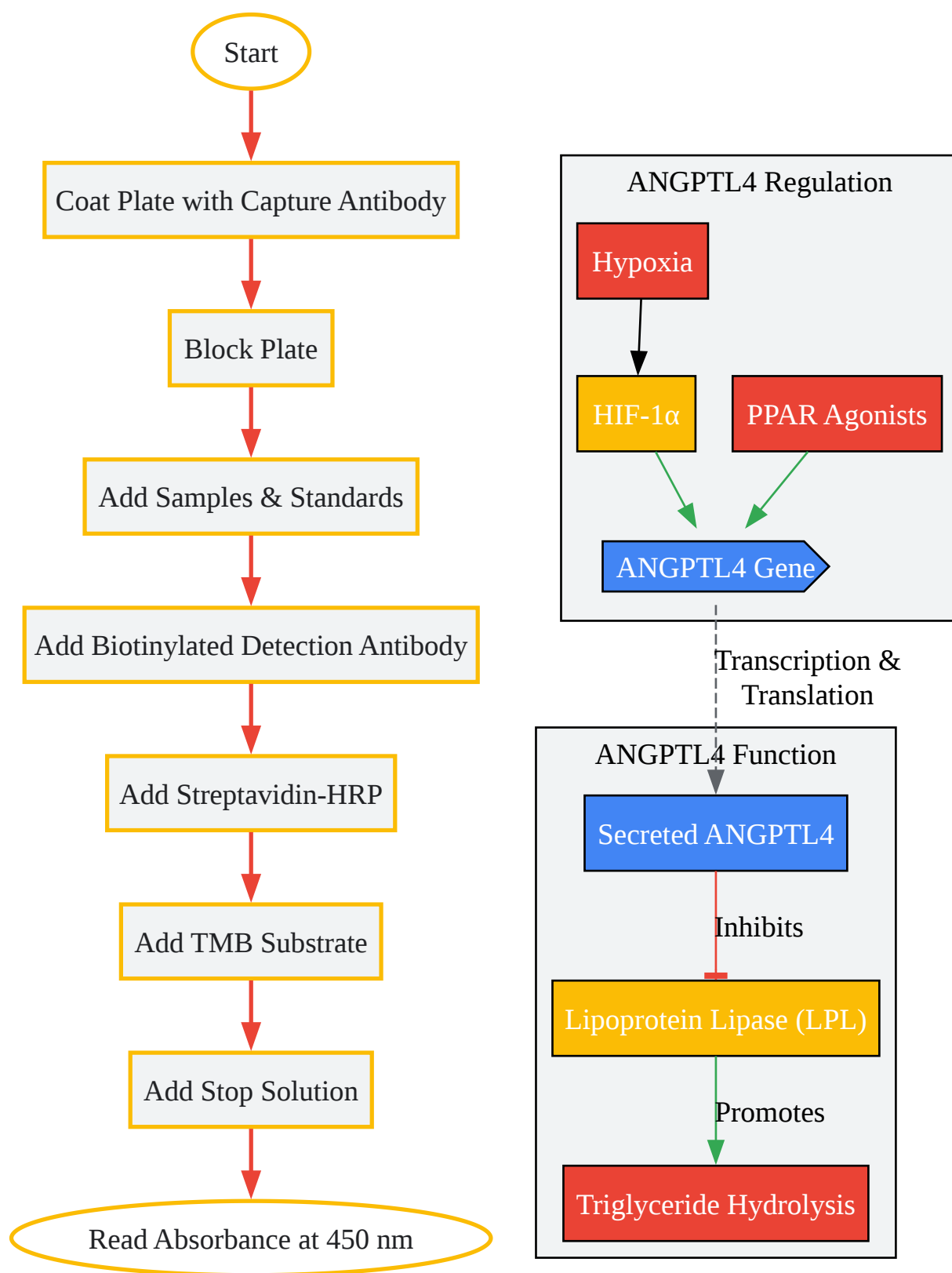
- **Coating:** Coat a 96-well plate with a capture antibody (e.g., **AF3485** at 0.2-0.8 µg/mL) in PBS overnight at room temperature.
- **Washing:** Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
- **Blocking:** Block the plate with 1% BSA in PBS for 1-2 hours at room temperature.
- **Washing:** Repeat the washing step.

- Sample and Standard Incubation: Add 100 μ L of standards and samples to the wells and incubate for 2 hours at room temperature.
- Washing: Repeat the washing step.
- Detection Antibody Incubation: Add a biotinylated detection antibody (e.g., a biotinylated anti-ANGPTL4 antibody) at the recommended dilution and incubate for 2 hours at room temperature.
- Washing: Repeat the washing step.
- Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate for 20 minutes in the dark.
- Washing: Repeat the washing step.
- Substrate Development: Add TMB substrate and incubate for 15-30 minutes in the dark.
- Stop Reaction: Add stop solution (e.g., 2N H_2SO_4).
- Reading: Read the absorbance at 450 nm.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for Western Blotting and ELISA.





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